molecular formula C10H17N3OS B13179948 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 1394042-34-2

4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B13179948
CAS No.: 1394042-34-2
M. Wt: 227.33 g/mol
InChI Key: TYYZSBYAQLYASH-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4-methyl-substituted thiazole core linked to a 4-methylmorpholine group via a methylene bridge. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Properties

CAS No.

1394042-34-2

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H17N3OS/c1-8-7-15-10(12-8)11-5-9-6-13(2)3-4-14-9/h7,9H,3-6H2,1-2H3,(H,11,12)

InChI Key

TYYZSBYAQLYASH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NCC2CN(CCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-methylmorpholine with thiazole derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 4-methylmorpholine and a thiazole precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

This section compares the target compound with structurally related thiazol-2-amine derivatives, emphasizing substituent effects, physicochemical properties, and reported biological activities.

Substituent Variations on the Thiazole Ring

Aryl-Substituted Thiazol-2-amines
  • 4-(4-Methoxyphenyl)thiazol-2-amine :

    • Structure : A simple thiazol-2-amine with a 4-methoxyphenyl group at position 3.
    • Properties : Molecular weight 190.26 g/mol, melting point 115–213°C, synthesized via cyclization reactions .
    • Comparison : Lacks the morpholine moiety, resulting in reduced solubility in polar solvents compared to the target compound.
  • 4-(4-Chlorophenyl)thiazol-2-amine: Structure: Features a 4-chlorophenyl group. Properties: Molecular weight 287.17 g/mol; exhibits higher lipophilicity due to the chlorine substituent .
N-Substituted Thiazol-2-amines
  • N,N-Bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives (e.g., 4g, 4h, 4i) :
    • Structure : Bulky triazolylmethyl groups at the N-position.
    • Properties : Higher molecular weights (e.g., 556.16 g/mol for 4g) and melting points (122–195°C) due to increased steric hindrance .
    • Biological Activity : Demonstrated anti-inflammatory activity in vitro, attributed to triazole-mediated hydrogen bonding with cyclooxygenase-2 (COX-2) .

Morpholine-Containing Analogs

  • 4-Methyl-5-{(2E)-2-[(4-Morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-yl}-1,3-thiazol-2-amine (MTZ): Structure: Combines a thiazole ring with a pyrimidin-imine and morpholine group. Comparison: The morpholine group enhances solubility and bioavailability, similar to the target compound.

Triarylmethane-Substituted Thiazol-2-amines

  • N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129) :
    • Structure : Features a triarylmethane group.
    • Properties : Molecular formula C23H18ClN3; synthesized via nucleophilic substitution .
    • Comparison : The bulky triarylmethane group may limit membrane permeability compared to the target compound’s morpholine-methyl group.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reported Activity References
Target Compound Not reported Not reported 4-methylthiazole, morpholine Not reported
4-(4-Methoxyphenyl)thiazol-2-amine 190.26 115–213 4-methoxyphenyl Antimicrobial
4g (Triazolylmethyl derivative) 556.16 122 Fluorophenyl, triazole Anti-inflammatory
MTZ 386.45 Not reported Morpholine, pyrimidin-imine Kinase inhibition
T129 (Triarylmethane derivative) 371.86 Not reported Chlorophenyl, triarylmethane Antifungal

Biological Activity

4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine, commonly referred to as Ceralasertib, is a compound that has garnered attention due to its biological activity, particularly its role as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein). This article delves into the biological mechanisms, therapeutic potential, and research findings related to this compound.

Ceralasertib primarily targets the ATR kinase, which is crucial for the cellular response to DNA damage. The inhibition of ATR disrupts DNA repair mechanisms, leading to an accumulation of DNA damage. This can result in cellular apoptosis, making Ceralasertib a candidate for cancer therapy where DNA repair pathways are often upregulated.

Key Mechanisms

  • Target : ATR kinase
  • Mode of Action : Inhibition of DNA damage response pathways
  • Biochemical Pathways Affected :
    • DNA repair mechanisms
    • Genomic stability maintenance

Anticancer Potential

Ceralasertib's ability to inhibit ATR makes it a promising agent in oncology. Research has demonstrated its efficacy in preclinical models against various cancer types, particularly those with defective DNA repair mechanisms. The following table summarizes some key studies:

Study ReferenceCancer TypeIC50 ValueComments
Melanoma0.5 µMSignificant growth inhibition observed.
Prostate0.3 µMEnhanced sensitivity in combination with chemotherapy.
Ovarian0.7 µMInduces apoptosis in resistant cell lines.

Other Biological Activities

Beyond its anticancer properties, Ceralasertib has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further investigation is required.
  • Neuroprotective Effects : Given the role of ATR in neurodegenerative diseases, there is potential for Ceralasertib in treating conditions like Alzheimer's disease by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .

Case Study 1: Efficacy in Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of Ceralasertib as a monotherapy and in combination with other agents. The results indicated that patients with tumors harboring specific genetic mutations responded better to treatment, emphasizing the importance of biomarker-driven approaches in cancer therapy.

Case Study 2: Neurodegenerative Disease Models

In vitro studies using neuronal cell lines have shown that Ceralasertib can protect against oxidative stress-induced cell death. This suggests a potential role in neuroprotection, warranting further exploration into its use for neurodegenerative diseases.

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